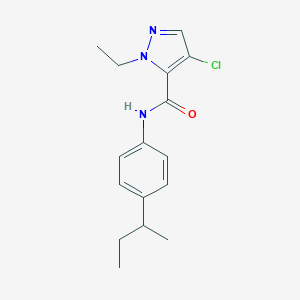
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, commonly known as DMAPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
DMAPB exerts its biological effects by modulating various signaling pathways in the cell. DMAPB has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
DMAPB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway by blocking the phosphorylation of Akt and mTOR. Inhibition of this pathway by DMAPB leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPB has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. Inhibition of NF-κB by DMAPB leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation and immune response.
DMAPB has also been found to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Induction of apoptosis by DMAPB leads to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPB has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB and has been found to exhibit anti-inflammatory and anti-cancer properties in various animal models. DMAPB is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to the use of DMAPB in lab experiments. DMAPB is a complex molecule that requires expertise in organic chemistry for synthesis. DMAPB is also relatively expensive and may not be readily available for all researchers.
Orientations Futures
For the study of DMAPB include the development of more efficient synthesis methods and the exploration of its potential in the treatment of other diseases.
Méthodes De Synthèse
DMAPB can be synthesized through a multistep reaction process. The first step involves the reaction of 2,4-dimethoxyacetophenone with 4-nitrobenzaldehyde to form the intermediate product, 2-acetyl-4,5-dimethoxy-4'-nitrochalcone. The intermediate product is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde to obtain the final product, DMAPB. The synthesis of DMAPB is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMAPB has been extensively studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DMAPB can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. Inhibition of NF-κB by DMAPB has been found to reduce inflammation in various animal models of inflammatory diseases such as colitis, arthritis, and sepsis.
DMAPB has also been found to exhibit anti-cancer properties. Studies have shown that DMAPB can induce apoptosis (programmed cell death) in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. DMAPB has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia.
Propriétés
Nom du produit |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
Formule moléculaire |
C21H20N4O6 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20N4O6/c1-13(26)17-8-19(30-2)20(31-3)9-18(17)23-21(27)15-6-4-14(5-7-15)11-24-12-16(10-22-24)25(28)29/h4-10,12H,11H2,1-3H3,(H,23,27) |
Clé InChI |
DOWFVOYSOIUKJK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)


![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)




![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)

